4,5-二氯噻吩-2-磺酰胺

描述

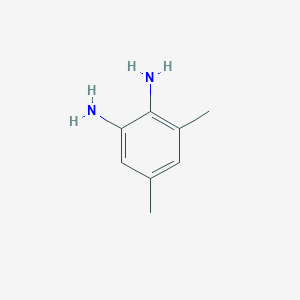

4,5-Dichlorothiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene sulfonamides. Thiophene sulfonamides are a group of compounds that have been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry. The presence of the sulfonamide group in these compounds is known to confer a variety of biological properties, making them interesting targets for drug development .

Synthesis Analysis

The synthesis of thiophene sulfonamide derivatives can be achieved through various methods. One approach involves the Suzuki cross-coupling reaction, which allows for the introduction of aryl groups to the thiophene nucleus. This method has been utilized to synthesize a range of thiophene sulfonamide derivatives with different substituents, which can significantly affect their biological activities . Another method for synthesizing thiophene sulfonamides involves the sulfochlorination reaction of dihalothiophenes followed by treatment with aqueous ammonia, leading to stable thiophenesulfonamides .

Molecular Structure Analysis

The molecular structure of thiophene sulfonamides can be characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography can also be employed to determine the precise three-dimensional arrangement of atoms within the molecule. For instance, sulfonamide derivatives have been reported to crystallize in different space groups, and their molecular structures feature hydrogen bonding, which is crucial for their biological activity .

Chemical Reactions Analysis

Thiophene sulfonamides can undergo a variety of chemical reactions. The sulfonamide group can react with different reagents, leading to the formation of new derivatives with potential biological activities. For example, the electrochemical synthesis of sulfonamide derivatives can be achieved by the oxidation of aniline derivatives in the presence of arylsulfinic acids, resulting in the formation of mono- and disulfone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene sulfonamides, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiophene ring. The electronic effects of different functional groups can significantly affect these properties and, consequently, the biological activity of the compounds. For instance, the substitution pattern on the aromatic ring of thiophene sulfonamides has been found to have a significant effect on urease inhibition and hemolytic activities .

科学研究应用

1. 化学转化和组成研究

在 Rozentsveig 等人(2007 年)的研究中,通过磺化氯化反应形成了单卤代和二卤代噻吩磺酰氯的混合物,包括 4,5-二氯噻吩-3-磺酰胺。这些物质转化为稳定的噻吩磺酰胺,并使用各种物理化学方法分析了它们的结构和组成。这项研究重点介绍了 4,5-二氯噻吩-2-磺酰胺的化学转化,有助于理解其组成和在化学合成中的潜在应用 (Rozentsveig 等人,2007 年)。

2. 用于电化学应用的聚合物合成

Giuffre 等人(1984 年)探索了 2,5-二氯噻吩与硫化钠反应生成新型热稳定硫芳烃聚合物。这些聚合物具有改善的熔融性能和在有机溶剂中的溶解性,使其适用于电化学隔膜技术。这项研究证明了 4,5-二氯噻吩-2-磺酰胺在合成耐高温和耐碱材料中的用途 (Giuffre 等人,1984 年)。

3. 噻吩磺酰胺衍生物的合成

Noreen 等人(2017 年)报道了通过铃木交叉偶联反应合成噻吩磺酰胺衍生物。这些化合物,包括 5-苯基噻吩-2-磺酰胺,显示出显着的脲酶抑制和抗菌活性,表明它们在药物化学应用中的潜力。本研究例证了 4,5-二氯噻吩-2-磺酰胺在创建生物活性化合物中的用途 (Noreen 等人,2017 年)。

4. 新型磺酰胺合成的探索

Almarhoon 等人(2019 年)提出了一种在生态友好条件下合成磺酰胺和磺酸盐衍生物的方法。这项研究对于各种磺酰胺衍生物(包括与 4,5-二氯噻吩-2-磺酰胺相关的衍生物)的环保合成具有重要意义,突出了其在绿色化学应用中的潜力 (Almarhoon 等人,2019 年)。

5. 表面活性剂介质中分子相互作用的研究

Saeed 等人(2017 年)研究了噻吩衍生物(包括 4,5-二氯噻吩-2-磺酰胺)在十二烷基硫酸钠胶束溶液中的增溶。这项研究提供了对噻吩衍生物在表面活性剂介质中的相互作用和行为的见解,这在各种化学和制药过程中很有用 (Saeed 等人,2017 年)。

作用机制

Mode of Action

2,3-Dichlorothiophene-5-sulfonamide acts as a potent inhibitor of the carbonic anhydrase isoenzymes. It binds to these enzymes, inhibiting their activity . The compound exhibits noncompetitive inhibitory properties, meaning it binds to a site other than the active site of the enzyme . The sulfonamide and thiophene moieties of the compound play a significant role in this inhibition .

Biochemical Pathways

The inhibition of carbonic anhydrase enzymes by 2,3-Dichlorothiophene-5-sulfonamide affects the carbon dioxide/bicarbonate transport pathway. This can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs, potentially affecting respiration and pH balance .

Result of Action

The inhibition of carbonic anhydrase enzymes by 2,3-Dichlorothiophene-5-sulfonamide can lead to a variety of effects at the molecular and cellular level. For instance, it can disrupt pH regulation and impair the transport of carbon dioxide and bicarbonate ions . Additionally, it has been shown to have anticancer potential, exhibiting strong cytotoxicity against certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,3-Dichlorothiophene-5-sulfonamide. For example, the compound’s efficacy can be affected by the pH of the environment, as this can influence the ionization state of the compound and its ability to bind to its target enzymes . Additionally, factors such as temperature and light exposure can affect the stability of the compound .

安全和危害

未来方向

属性

IUPAC Name |

4,5-dichlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NO2S2/c5-2-1-3(10-4(2)6)11(7,8)9/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBNSTFOQDGQLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395522 | |

| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

256353-34-1 | |

| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichlorothiophene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine](/img/structure/B1306885.png)

![3-Methyl-4-[2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenylamino]phenol](/img/structure/B1306903.png)

![N-[(3-chlorophenyl)methyl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1306917.png)